7-(thiophen-2-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide
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Overview
Description
7-(thiophen-2-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound that contains a thiazepane ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(thiophen-2-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide typically involves the following steps:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Thiophene Ring: This step involves the incorporation of the thiophene moiety into the thiazepane structure.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(thiophen-2-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
7-(thiophen-2-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.
Biological Studies: It can be used in biological research to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 7-(thiophen-2-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophen-2-yl(o-tolyl)methanone: This compound shares the thiophene and tolyl groups but lacks the thiazepane ring and carboxamide group.
(4-thiophen-2-yl-thiazol-2-yl)-o-tolyl-amine: This compound contains a thiazole ring instead of a thiazepane ring.
Uniqueness
7-(thiophen-2-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methylphenyl)-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-13-5-2-3-6-14(13)18-17(20)19-9-8-16(22-12-10-19)15-7-4-11-21-15/h2-7,11,16H,8-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZGJUUUCPRSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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